4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol
Description
Properties
CAS No. |
69367-40-4 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-4-16-12-7-10(5-6-11(12)15)13-17-8-14(2,3)9-18-13/h5-7,13,15H,4,8-9H2,1-3H3 |
InChI Key |
XEFZTJTXHMGSFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2OCC(CO2)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol typically involves the reaction of 2-ethoxyphenol with 5,5-dimethyl-1,3-dioxane-2-carbaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Reactivity of the Phenolic Group
The phenolic hydroxyl group undergoes typical reactions for aromatic alcohols:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline conditions to form ether derivatives. For example, treatment with methyl iodide and potassium carbonate yields 2-ethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)-methoxyphenol.
-
Acylation : Forms esters when treated with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine.
-
Oxidation : Susceptible to oxidation by agents like hydrogen peroxide or potassium permanganate, generating quinone derivatives.
Dioxane Ring Reactivity
The 5,5-dimethyl-1,3-dioxane ring demonstrates distinct reactivity:
-
Acid-Catalyzed Cleavage : Hydrolyzes in acidic aqueous conditions (e.g., HCl, H₂SO₄) to yield 2-ethoxyphenol and 2,2-dimethyl-1,3-propanediol.
-
Transetherification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form modified dioxane derivatives.
Stability Under Thermal Conditions
Synthetic protocols for related dioxane derivatives (e.g., 4,5-dimethyl-1,3-dioxol-2-one) reveal thermal stability up to 180°C, with decomposition observed above this threshold . For 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol, analogous behavior is expected, though experimental data specific to this compound remain limited .
Scientific Research Applications
Chemistry: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phenolic group is particularly useful in studying oxidative stress and antioxidant mechanisms.
Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of polymers, resins, and other high-performance materials.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. This interaction can modulate various biochemical pathways, reducing oxidative damage and influencing cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenol Ring
Methoxy vs. Ethoxy Derivatives
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol (CAS 182345-46-6, C₁₃H₁₈O₄): Difference: Methoxy (–OCH₃) at position 2 instead of ethoxy. Lower molecular weight (246.28 g/mol vs. 264.3 g/mol for the ethoxy analog) may influence solubility .
Halogenated Derivatives
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxy-3-iodophenylbutanone (CAS 898785-56-3, C₁₆H₂₁IO₃): Difference: Incorporates an iodine atom and a ketone group. Impact: Iodine enhances electrophilicity, making the compound suitable for radiopharmaceutical applications. The ketone group introduces hydrogen-bonding capability distinct from the phenol’s hydroxyl .
Variations in the Core Heterocycle
Boron-Containing Analogs
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)chlorobenzene (CAS 585524-80-7, C₁₁H₁₄BClO₂): Difference: Boron replaces oxygen in the dioxane ring, forming a dioxaborinane. Impact: Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions, a utility absent in the non-boron phenol derivative .
Diol Derivatives
- 2-Phenyl-1,3-dioxane-5,5-dimethanol (C₁₂H₁₆O₄): Difference: Two methanol groups on the dioxane ring. Impact: Increased hydrophilicity due to hydroxyl groups, enhancing solubility in polar solvents compared to the ethoxyphenol .
Functional Group Extensions
Aldehyde Derivatives
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal (CAS 127600-13-9, C₁₀H₁₈O₃): Difference: Terminal aldehyde group replaces the phenol. Impact: The aldehyde enables nucleophilic additions (e.g., Grignard reactions), offering synthetic versatility for drug intermediates .
Ketone Derivatives
- 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)-1-propanone (C₁₅H₂₀O₄): Difference: Propanone chain linked to a methoxyphenyl group.
Aromatic System Modifications
Pyrrole-Based Analogs
- 3-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrol-2-yl]-1-phenylprop-2-yn-1-one (C₁₈H₁₈N₂O₃): Difference: Pyrrole ring replaces phenol.
Biphenyl Systems
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol | C₁₄H₂₀O₄ | 264.3 | Phenol, ethoxy, dioxane |
| 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol | C₁₃H₁₈O₄ | 246.28 | Phenol, methoxy, dioxane |
| 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal | C₁₀H₁₈O₃ | 186.25 | Aldehyde, dioxane |
| 2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone | C₁₈H₂₆O₅ | 322.4 | Ketone, dimethoxy, dioxane |
Biological Activity
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol, commonly referred to by its CAS number 69367-40-4, is a compound with a unique molecular structure that suggests potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C14H20O4. The structure includes a dioxane ring and an ethoxy group attached to a phenolic compound. The molecular structure can be represented as follows:
Biological Activity
Research on the biological activity of this compound is limited; however, several studies suggest various potential activities:
Antioxidant Activity
Preliminary studies indicate that phenolic compounds often exhibit antioxidant properties. The presence of the phenolic group in this compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Antimicrobial Activity
Phenolic compounds have been recognized for their antimicrobial properties. Although specific studies on this compound are scarce, similar compounds have demonstrated efficacy against various bacterial strains. Future investigations could explore its potential as an antimicrobial agent.
Anti-inflammatory Properties
Compounds with phenolic structures are often studied for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could be significant in therapeutic applications.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Potential
A study examining the antioxidant capacity of various phenolic compounds found that structural modifications significantly affect their activity. While direct data on this compound is lacking, the structural similarities with known antioxidants suggest it may exhibit comparable effects.
Case Study: Antimicrobial Activity
Research on related phenolic compounds has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. Future studies should focus on isolating and testing this compound against these and other microbial strains to evaluate its potential therapeutic applications.
Q & A
Q. How to design SAR studies for analogues with modified ethoxy/dioxane groups?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
